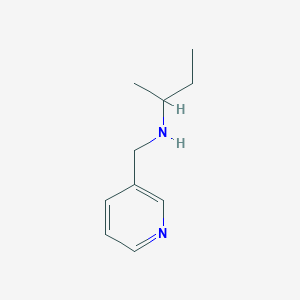

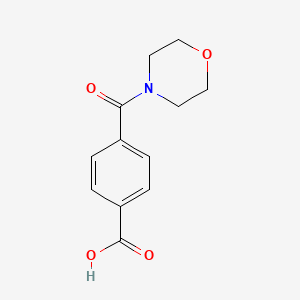

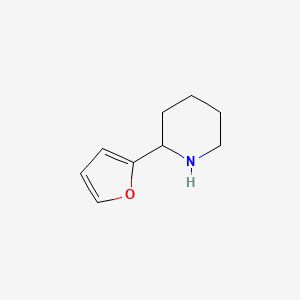

N-(pyridin-3-ylmethyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of N-arylpyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of "N-(pyridin-3-ylmethyl)butan-2-amine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as demonstrated by the X-ray crystal analysis of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex, which revealed a syn chair-chair conformation and a distorted octahedral geometry around the copper ion . The structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with significant dihedral angles . These findings suggest that "N-(pyridin-3-ylmethyl)butan-2-amine" may also exhibit a complex conformation that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely. For instance, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen . This suggests that "N-(pyridin-3-ylmethyl)butan-2-amine" might also exhibit interesting reactivity patterns, potentially including tautomerism.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV-vis absorption spectra of highly conjugated functionalized 2-pyridones indicate potential utility for filtration of shortwave radiation . The crystal structure of a cadmium(II) complex of a tetradentate ligand derived from pyridinecarbaldehyde showed several hydrogen bonds, highlighting the importance of non-covalent interactions in determining the properties of these compounds . These insights could be relevant to understanding the properties of "N-(pyridin-3-ylmethyl)butan-2-amine".

Wissenschaftliche Forschungsanwendungen

Anti-tubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Chemodivergent Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application: The compounds were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Results: The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTLWUJKNPIUIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405893 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)butan-2-amine | |

CAS RN |

869941-70-8 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)